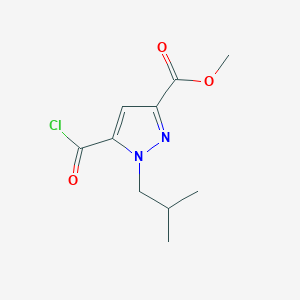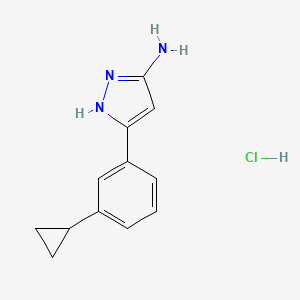
5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine;hydrochloride” is a pyrazole derivative. Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The cyclopropyl group is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring .
Synthesis Analysis
Pyrazole-containing compounds are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable .Molecular Structure Analysis
The molecular structure of “5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine;hydrochloride” includes a pyrazole ring and a cyclopropyl group. Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .Chemical Reactions Analysis
Pyrazole derivatives are versatile as synthetic intermediates in preparing relevant chemicals in various fields. They can undergo a variety of chemical reactions, including functionalization reactions once the pyrazole ring is formed .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research in the area of cyclic compounds and pyrazole derivatives has led to significant advancements in synthetic methodologies and the understanding of their structural properties. For example, studies have focused on the synthesis and reactions of pyrazole-carboxylic acid derivatives, leading to the creation of various ester, amide, and nitrile derivatives, which are foundational for further chemical transformations (A. Şener et al., 2002). Such research demonstrates the versatility of pyrazole compounds in chemical synthesis, providing a basis for the development of new materials and pharmaceuticals.
Antimicrobial and Antiproliferative Agents
Several studies have investigated the antimicrobial and antiproliferative properties of pyrazole derivatives. For instance, the antimicrobial activities of new 5-Aryl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamides were explored, identifying compounds with significant activity against Gram-positive bacteria (D. D. de Albuquerque et al., 2020). Additionally, novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives have been synthesized and shown to possess cytotoxic effects against cancer cells, highlighting their potential as antiproliferative agents (H. Ananda et al., 2017).
Functional Material Synthesis
Pyrazole derivatives have also been utilized in the synthesis of functional materials, such as modified hydrogels and dyes with specific properties. Research into modifying polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including pyrazole derivatives, has shown improved thermal stability and significant antibacterial and antifungal activities, indicating their utility in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015). Furthermore, the synthesis of heterocyclic dyes based on pyrazole structures has been explored for their application in coloring materials and studying their photophysical properties (T. Tao et al., 2019).
Corrosion Inhibition
Pyrazole derivatives have shown potential as corrosion inhibitors for various metals and alloys in acidic environments. Studies have evaluated the inhibition efficiency of pyrazole compounds for copper-iron alloys in hydrochloric acid, demonstrating their effectiveness in protecting against corrosion (S. Mahmoud, 2005).
Safety And Hazards
The safety data sheet for a similar compound, “3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine”, indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-(3-cyclopropylphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c13-12-7-11(14-15-12)10-3-1-2-9(6-10)8-4-5-8;/h1-3,6-8H,4-5H2,(H3,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJBXDOWMCMGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)C3=CC(=NN3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2924215.png)
![7-Fluoro-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2924216.png)
![2-[Bromo(phenyl)methyl]pyridine](/img/structure/B2924217.png)
![Methyl 4-[(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2924219.png)
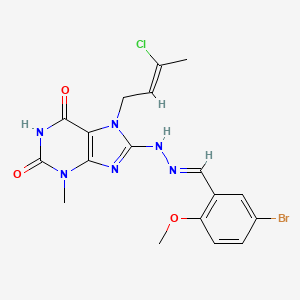
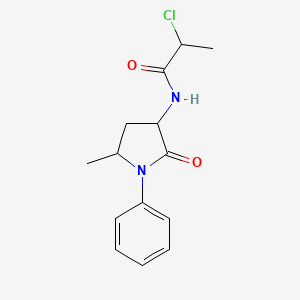
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2924224.png)


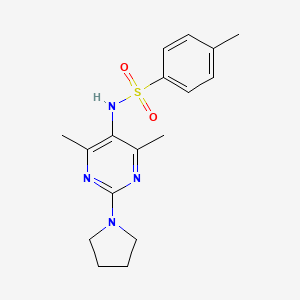

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2924234.png)
